molecular formula C23H25N5O4S2 B6575583 methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1105222-66-9

methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6575583
CAS No.: 1105222-66-9
M. Wt: 499.6 g/mol
InChI Key: OZCFEBJTJVBUOP-UHFFFAOYSA-N
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Description

Methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 4-(2-methoxyphenyl)piperazine moiety via a sulfanyl-acetamido bridge and a terminal methyl benzoate group. The thiadiazole ring is a hallmark of bioactive compounds, known for diverse pharmacological properties such as antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The piperazine substituent, particularly when modified with aromatic groups like 2-methoxyphenyl, enhances receptor binding affinity and pharmacokinetic profiles in medicinal chemistry . The benzoate ester group may influence solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S2/c1-31-19-6-4-3-5-18(19)27-11-13-28(14-12-27)22-25-26-23(34-22)33-15-20(29)24-17-9-7-16(8-10-17)21(30)32-2/h3-10H,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCFEBJTJVBUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of a piperazine moiety and methoxyphenyl group contributes to its pharmacological profile.

Antimicrobial Activity

Studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, various thiadiazole derivatives have shown effectiveness against multiple pathogens. The compound may share these properties due to its structural similarities.

CompoundActivityReference
5-Phenyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazole-2-amineMIC 26.46 μg/mL against Mycobacterium smegmatis
N-Benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-aminesIC50 values ranging from 33.74 μM to 52.63 μM against HEK293T cells

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. The compound's structure suggests potential activity against tumor cells.

Cell LineIC50 (μM)Reference
MDA-MB-231 (breast cancer)IC50 3.3 μM
HOP 92 (lung cancer)GI50 -6.49
HCC-2998 (colon cancer)GI50 -5.31

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : Some studies suggest that thiadiazoles can intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies

Several studies have reported on the efficacy of thiadiazole derivatives in preclinical models:

  • Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines.
  • Antimicrobial Efficacy : Research highlighted the broad-spectrum antibacterial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Piperazine-Modified Thiadiazoles

  • Compound in : 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • Key Differences : The piperazine is substituted with a 3,4-dimethoxyphenylacetyl group instead of 2-methoxyphenyl. The additional methoxy group at position 3 may enhance lipophilicity and alter receptor selectivity compared to the target compound’s 2-methoxy substituent .
    • Biological Implications : Dimethoxy groups are associated with improved blood-brain barrier penetration in CNS-targeting drugs, whereas 2-methoxy groups may favor peripheral receptor interactions .

B. Thiadiazole-Linked Sulfonamides ()

  • Compounds: 4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives Key Differences: A sulfonamide group replaces the benzoate ester, and the thiadiazole is linked to a pyrazole ring. Sulfonamides are known for anti-inflammatory and antibacterial activities, while benzoate esters often serve as prodrugs to enhance bioavailability . Activity: These derivatives exhibit anti-inflammatory properties, suggesting that the target compound’s benzoate group may similarly modulate activity in inflammation pathways .

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Compound Name Molecular Weight Key Substituents Biological Activity Reference
Methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate (Target) ~529.5* 2-Methoxyphenyl-piperazine, benzoate ester Hypothesized: CNS/anti-inflammatory
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-oxazol-3-yl)acetamide ~545.6 3,4-Dimethoxyphenylacetyl, oxazole Potential CNS activity
4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide ~447.9 Sulfonamide, pyrazole-thiadiazole Anti-inflammatory
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () 369.4 Phenylcarbamoyl, methoxybenzoate Not specified

*Calculated based on molecular formula.

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